![molecular formula C13H11ClN2O3S B13471961 2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)
2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides It features a chloro group, a nitrophenyl group, and a thiophenylmethyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloroacetamide, 4-nitroaniline, and thiophene-2-carbaldehyde.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperature and pH conditions, often in the presence of catalysts or solvents to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions and purification steps is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation Products: Various nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide depends on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, which affect its nucleophilicity or electrophilicity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-nitrophenyl)acetamide: Lacks the thiophenylmethyl group.
N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide: Lacks the chloro group.
2-chloro-N-(phenyl)-N-[(thiophen-2-yl)methyl]acetamide: Lacks the nitro group.
Uniqueness
2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H11ClN2O3S |
|---|---|
Molecular Weight |
310.76 g/mol |
IUPAC Name |
2-chloro-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H11ClN2O3S/c14-8-13(17)15(9-12-2-1-7-20-12)10-3-5-11(6-4-10)16(18)19/h1-7H,8-9H2 |
InChI Key |
MWOJUICCMLYBPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


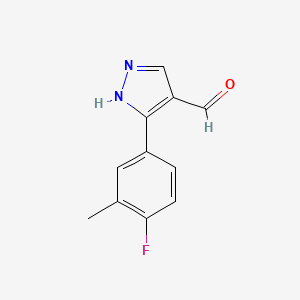
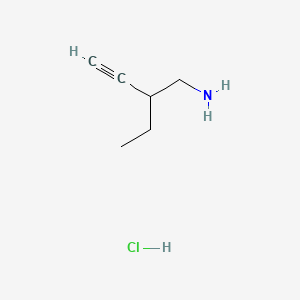
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13471896.png)
![rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13471902.png)
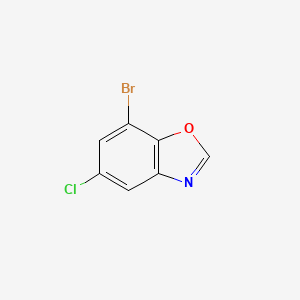
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)
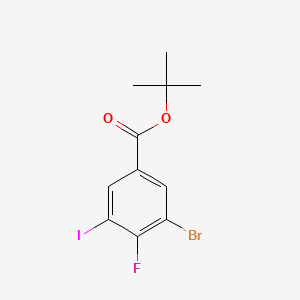
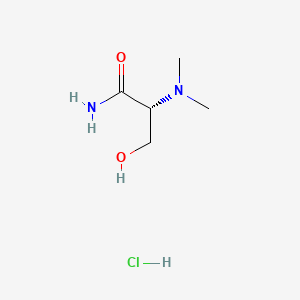
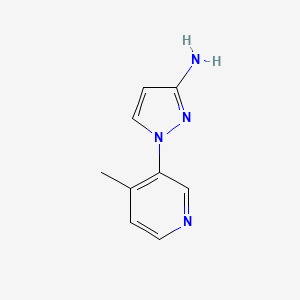

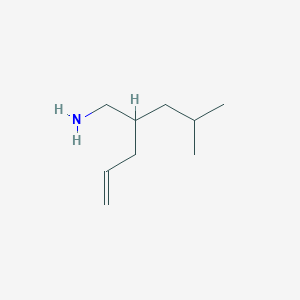
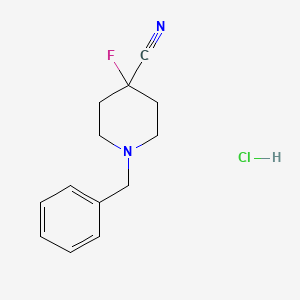
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)
